Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is an organic compound with the molecular formula C9H10O4 . It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a furan ring substituted with a hydroxyprop-1-en-1-yl group and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate can be achieved through several methods. One common approach involves the condensation of furan derivatives with appropriate aldehydes or ketones, followed by esterification. For instance, the reaction of furan-2-carboxylic acid with 3-hydroxyprop-1-en-1-yl bromide in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the double bond in the hydroxyprop-1-en-1-yl group can yield saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls and membranes, leading to cell lysis . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of a hydroxyprop-1-en-1-yl group.
Methyl 2-furoate: A simpler furan derivative with a carboxylate ester group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorinated nitrophenyl group, showing different biological activities.
Uniqueness
Methyl 5-(3-hydroxyprop-1-en-1-yl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its hydroxyprop-1-en-1-yl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 5-[(E)-3-hydroxyprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5,10H,6H2,1H3/b3-2+ |
InChI Key |
GUOSDDPVOMZSCU-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/CO |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CCO |
Origin of Product |
United States |
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